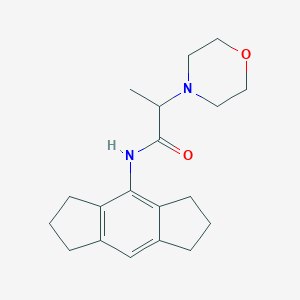
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HU-210 and is a potent cannabinoid receptor agonist. HU-210 is a synthetic analog of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 has been shown to have a much higher affinity for the cannabinoid receptors than THC, making it a valuable tool for studying the endocannabinoid system.
Wirkmechanismus
HU-210 acts as a potent agonist of the CB1 and CB2 receptors, binding to these receptors and activating them. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, glutamate, and GABA. HU-210 has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, HU-210 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HU-210 in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using HU-210 is its potency, which can make it difficult to control the dose and can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on HU-210. One area of interest is the development of new analogs of HU-210 with improved potency and selectivity for the cannabinoid receptors. Another area of interest is the study of the effects of HU-210 on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms of action of HU-210 and its potential applications in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of HU-210 involves several steps, including the reaction of 1,3-cyclohexadiene with 1,3-cyclohexadiene carboxylic acid to form 1,3-cyclohexadiene carboxylic acid anhydride. The anhydride is then reacted with 4-morpholinylpropanol to form the intermediate product, which is then reacted with 1,3-cyclohexadiene to form HU-210.
Wissenschaftliche Forschungsanwendungen
HU-210 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. HU-210 has been used to study the endocannabinoid system, which is involved in regulating pain, appetite, mood, and memory.
Eigenschaften
Molekularformel |
C19H26N2O2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18/h12-13H,2-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
JADBWJCNOZTILT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
Kanonische SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)